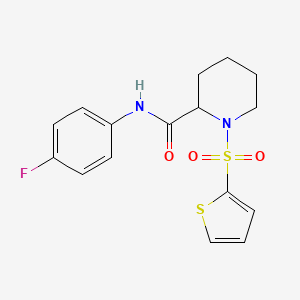

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 4-fluorophenyl carboxamide group and a thiophene-2-sulfonyl moiety. The 4-fluorophenyl group enhances metabolic stability and bioavailability, while the thiophene ring may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S2/c17-12-6-8-13(9-7-12)18-16(20)14-4-1-2-10-19(14)24(21,22)15-5-3-11-23-15/h3,5-9,11,14H,1-2,4,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVXGFUYGYOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using reagents like carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides).

Attachment of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.

Incorporation of the 4-Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophenylsulfonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the carboxamide to an amine.

Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibit anticancer properties. Research suggests that the incorporation of fluorinated phenyl groups enhances the selectivity and potency against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models.

Neurological Disorders

The piperidine structure is often associated with neuroactive compounds. Preliminary investigations suggest that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety. The presence of the thiophene moiety may enhance blood-brain barrier permeability, making it a candidate for central nervous system applications.

Antimicrobial Properties

There is emerging evidence that compounds containing thiophene and piperidine structures possess antimicrobial activity. The sulfonamide group is known to exhibit antibacterial effects, which could be leveraged in developing new antibiotics or treatments for resistant bacterial strains.

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of similar piperidine derivatives revealed that they could reduce oxidative stress markers in neuronal cell cultures. This suggests that this compound may offer protective benefits against neurodegenerative diseases.

Summary of Findings

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophenylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

Piperidine derivatives with 4-fluorophenyl substituents are well-documented. For example:

- 4-(4-Fluorophenyl)piperidine (): Lacks the sulfonyl and carboxamide groups but shares the fluorophenyl-piperidine scaffold.

- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol (): Incorporates a pyrimidine ring and sulfonamide group. The pyrimidine may enhance hydrogen bonding, whereas the target compound’s thiophene sulfonyl group offers distinct electronic properties due to sulfur’s polarizability .

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Sulfonamide/Carboxamide Analogues

Sulfonamide-carboxamide hybrids are common in medicinal chemistry. A notable analogue is 3-{[(4-chlorophenyl)sulfonyl]amino}-N-(2,4,6-trimethyl-3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide (), which shares the thiophene-carboxamide backbone but replaces the 4-fluorophenyl with a 4-chlorophenyl group. Chlorine’s higher electronegativity may increase binding affinity to hydrophobic pockets, whereas fluorine’s smaller size in the target compound reduces steric clashes .

Chalcone Derivatives with 4-Fluorophenyl Moieties

Chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one () exhibit planar structures with dihedral angles between aromatic rings ranging from 7.14° to 56.26°.

Research Findings and Trends

- Bioactivity : Chalcone derivatives () often show antioxidant and anti-inflammatory activity, whereas sulfonamide-piperidine hybrids (e.g., ) are more commonly associated with kinase inhibition .

- Solubility: Piperidine derivatives with hydrophilic substituents (e.g., pyrimidine-methanol in ) exhibit better aqueous solubility than the target compound, which may require formulation optimization .

Biological Activity

N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an orexin receptor agonist. This article explores the compound's biological activity, including its pharmacological implications, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a piperidine ring, a thiophene moiety, and a sulfonyl group. Its molecular formula is with a molecular weight of 368.5 g/mol . The structure is significant for its interaction with biological targets, particularly orexin receptors.

This compound acts primarily as an orexin type 2 receptor agonist . Orexin receptors are crucial in regulating arousal, appetite, and energy metabolism. The activation of these receptors may offer therapeutic benefits for conditions like narcolepsy and obesity. In vitro studies have demonstrated that this compound can effectively activate orexin receptors, enhancing wakefulness and potentially combating fatigue-related disorders.

1. Orexin Receptor Agonism

The compound has been shown to selectively bind to orexin receptors with promising efficacy. Studies utilizing competitive binding assays indicate that this compound exhibits high affinity for these receptors compared to other known agonists. This selectivity may reduce off-target effects commonly observed with less selective compounds.

2. Antimicrobial Activity

While the primary focus is on orexin receptor activity, some derivatives of similar piperidine structures have been evaluated for antimicrobial properties. For instance, derivatives with similar scaffolds have shown significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for broader therapeutic applications .

3. Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Orexin Receptors : A study highlighted the potential of orexin receptor agonists in enhancing wakefulness and treating sleep disorders. The findings suggest that compounds like this compound could be effective in managing narcolepsy symptoms.

- Antimicrobial Evaluation : Research on structurally related compounds demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing the versatility of piperidine derivatives in medicinal chemistry .

Comparative Analysis with Related Compounds

The following table summarizes key structural differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | C16H17ClN2O3S | Chlorine instead of fluorine; potential differences in receptor affinity |

| N-(4-bromophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | C16H17BrN2O3S | Bromine substitution; may exhibit different biological activity |

| N-(4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | C16H19N2O3S | Methyl group addition; could influence lipophilicity and metabolic stability |

This comparative analysis highlights how minor modifications can significantly impact biological activity and pharmacological profiles.

Q & A

Q. What are the key steps in synthesizing N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves:

Piperidine Core Formation : Cyclization of precursors under reflux conditions (e.g., in ethanol or DMF) with catalysts like phosphorus oxychloride.

Sulfonylation : Introducing the thiophen-2-ylsulfonyl group via nucleophilic substitution, requiring anhydrous conditions and a base like triethylamine.

Carboxamide Coupling : Reacting the intermediate with 4-fluorophenylamine using coupling agents (e.g., EDC/HOBt).

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction purification via column chromatography .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity .

- Temperature Control : Lower temperatures reduce side reactions during sulfonylation .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.1–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 427.55) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in the piperidine ring .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. How can researchers assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies :

pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Thermal Stability : Heat samples to 40–80°C in sealed vials, analyzing decomposition products using TLC or NMR .

- Key Findings : Sulfonamide bonds may hydrolyze under strongly acidic/basic conditions, while the fluorophenyl group enhances thermal stability .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound's mechanism of action when initial biological assays yield contradictory results?

- Methodological Answer :

- Target Deconvolution :

Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to assess receptor affinity and specificity .

Enzyme Inhibition Profiling : Screen against panels of kinases, proteases, or GPCRs to identify off-target effects .

- Data Reconciliation :

- Compare IC₅₀ values across assay formats (e.g., cell-free vs. cell-based) to rule out assay-specific artifacts .

- Validate hits using CRISPR knockouts or siRNA silencing of putative targets .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

- Methodological Answer :

- Analog Synthesis : Systematically modify:

Thiophene Sulfonyl Group : Replace with benzene sulfonyl or methylsulfonyl to assess hydrophobicity effects .

Fluorophenyl Substituent : Test electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups .

- Biological Testing :

- Measure IC₅₀ in enzyme inhibition assays (e.g., protease inhibition) and correlate with logP values to establish SAR trends .

Q. What computational approaches are effective in predicting the compound's interaction with biological targets prior to experimental validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Key interactions include hydrogen bonds between the sulfonyl group and Arg residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues for mutagenesis studies .

- Pharmacophore Mapping : Define essential features (e.g., aromatic rings, hydrogen bond acceptors) to prioritize analogs .

Data Contradiction Analysis Example

- Conflict : Discrepancies in reported enzyme inhibition (e.g., IC₅₀ = 10 nM vs. 1 µM).

- Resolution Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.